beta-Alanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

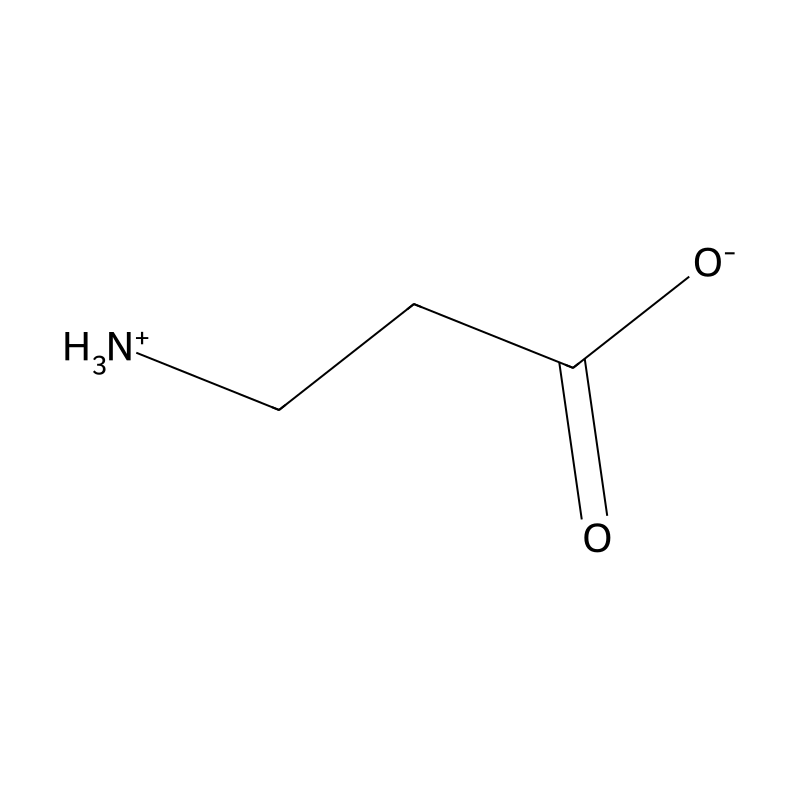

SMILES

solubility

Soluble in water; Insoluble in ether and acetone

Slightly soluble (in ethanol)

Synonyms

Canonical SMILES

Beta-alanine (3-aminopropanoic acid) is a naturally occurring, non-proteinogenic beta-amino acid distinguished by the attachment of its primary amino group to the beta carbon rather than the alpha carbon [1]. This structural shift fundamentally alters its physicochemical properties, yielding a distinct pKa profile and preventing its incorporation into standard ribosomal protein synthesis [2]. In industrial and pharmaceutical procurement, beta-alanine is primarily sourced as the rate-limiting precursor for carnosine and pantothenic acid biosynthesis, a structural building block for enzymatically stable peptidomimetics (beta-peptides), and a specialized chelating and buffering agent in cyanide-free electroplating baths [3]. Its unique backbone geometry and metabolic processing make it an irreplaceable raw material in applications requiring specific proteolytic resistance or targeted biochemical pathway activation.

Attempting to substitute beta-alanine with its structural isomer, alpha-alanine, or other common amino acids results in critical functional failures across multiple domains. In peptide synthesis, alpha-alanine yields standard alpha-peptides that are rapidly degraded by endogenous endopeptidases, whereas beta-alanine confers strict proteolytic resistance due to its extra backbone carbon [1]. In metabolic and nutritional formulations aimed at carnosine elevation, substituting beta-alanine with the co-precursor L-histidine is entirely ineffective; beta-alanine's significantly lower baseline physiological concentration and higher Michaelis constant (Km) dictate that it is the absolute rate-limiting bottleneck [2]. Furthermore, in industrial metal finishing, beta-alanine's specific coordination chemistry and buffering capacity are required to maintain uniform electrodeposition across wide current densities; omitting it or substituting standard buffers severely narrows the functional operating window and degrades plating gloss [3].

Rate-Limiting Precursor Efficiency in Dipeptide Biosynthesis

In the biosynthesis of the intracellular buffer carnosine, the assembly depends on both beta-alanine and L-histidine. However, kinetic profiling of carnosine synthase demonstrates that beta-alanine is the definitive rate-limiting substrate. Beta-alanine exhibits a high Km for muscle uptake (~1.0–2.3 mM) and extremely low baseline plasma concentrations (<2 μM), whereas the comparator L-histidine is abundant (50 μM) with a much lower Km (16.8 μM)[1]. Consequently, procuring and supplementing L-histidine fails to drive synthesis, while targeted beta-alanine supplementation directly drives a 30-60% increase in target dipeptide yield [2].

| Evidence Dimension | Enzyme affinity (Km) and physiological baseline concentration |

| Target Compound Data | Beta-Alanine: Km ~1.0–2.3 mM, Baseline <2 μM |

| Comparator Or Baseline | L-Histidine: Km 16.8 μM, Baseline ~50 μM |

| Quantified Difference | Beta-alanine requires a >50x higher concentration to reach 50% max reaction rate, making it the absolute rate-limiting bottleneck. |

| Conditions | In vivo carnosine synthase kinetics and plasma/muscle uptake models. |

Forces formulators to procure beta-alanine as the active ingredient for carnosine-boosting therapeutics and supplements, as L-histidine substitution provides zero yield enhancement.

Proteolytic Resistance in Peptidomimetic Design

When designing peptide-based therapeutics, the rapid enzymatic degradation of standard alpha-peptides presents a major barrier. Substituting native alpha-amino acids like alpha-alanine with beta-alanine generates beta-peptides that are fundamentally unrecognized by standard proteolytic enzymes. Comparative stability assays demonstrate that incorporating beta-amino acid residues into peptide sequences can yield a 7- to 70-fold increase in plasma half-life compared to their native alpha-peptide counterparts [1]. This structural modification allows for the synthesis of highly stable helical secondary structures that maintain bioactivity without requiring complex delivery vehicles[2].

| Evidence Dimension | Plasma half-life and enzymatic hydrolysis resistance |

| Target Compound Data | Beta-Alanine (Beta-peptides): 7- to 70-fold half-life increase |

| Comparator Or Baseline | Alpha-Alanine (Alpha-peptides): Rapid endopeptidase cleavage (baseline half-life) |

| Quantified Difference | Up to 7000% increase in metabolic stability. |

| Conditions | In vitro plasma stability assays and enzymatic hydrolysis models. |

Enables pharmaceutical buyers to procure beta-alanine as a critical building block for extending the systemic circulation time of peptide drugs.

Current Density Range Expansion in Zinc Electroplating

In industrial zinc electroplating, bath stability and uniform gloss across varying electrical conditions are critical. Standard zinc chloride baths without specialized chelators fail to maintain gloss outside a very narrow current density range. The addition of beta-alanine at 4-8 g/L, alongside standard auxiliaries, facilitates the efficient dissolution of the zinc anode and consistent ion replenishment at the cathode[1]. Comparative operational data shows that omitting beta-alanine severely restricts the functional current density range and drastically reduces overall current efficiency, leading to uneven deposition [1].

| Evidence Dimension | Functional current density range and plating gloss |

| Target Compound Data | Beta-Alanine supplemented bath (4-8 g/L): Broad current density range with uniform gloss |

| Comparator Or Baseline | Standard bath (No beta-alanine): Restricted narrow current density range, reduced current efficiency |

| Quantified Difference | Beta-alanine enables wide-range operation and prevents localized plating failures. |

| Conditions | Zinc chloride bright galvanizing bath at pH 2-3, voltage 0.9 to 30V. |

Provides industrial procurement teams with a cyanide-free bath additive that directly reduces defect rates and improves process tolerance in metal finishing.

Active Pharmaceutical Ingredient (API) Precursor for Dipeptide Synthesis

Due to its validated role as the rate-limiting kinetic bottleneck, beta-alanine is the mandatory precursor choice for synthesizing carnosine and related histidine-containing dipeptides in both enzymatic bioreactors and nutritional formulations [1].

Synthesis of Protease-Resistant Peptidomimetics

Beta-alanine is prioritized in solid-phase peptide synthesis (SPPS) workflows aiming to produce beta-peptides or homologated peptide drugs, leveraging its ability to increase plasma half-life up to 70-fold over standard alpha-peptides [2].

Cyanide-Free Bright Galvanizing Baths

In industrial metal finishing, beta-alanine is procured as a critical chelating and buffering additive (typically dosed at 4-8 g/L) to maintain uniform electrodeposition and high current efficiency across a broad range of operating voltages[3].

Physical Description

Solid

Colourless needles;

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-3.05 (LogP)

-3.05

Melting Point

UNII

Related CAS

16690-93-0 (mono-hydrochloride salt)

36321-40-1 (calcium (2:1) salt)

39748-53-3 (mono-potassium salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 310 of 312 companies (only ~ 0.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

Other CAS

107-95-9

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Dates

Explore Compound Types